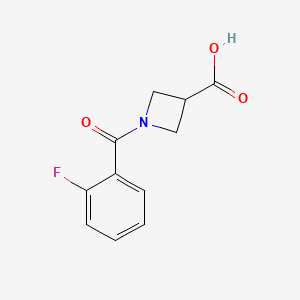

1-(2-fluorobenzoyl)azetidine-3-carboxylic Acid

Description

1-(2-Fluorobenzoyl)azetidine-3-carboxylic acid is a fluorinated azetidine derivative with a benzoyl group substituted at the 2-position of the aromatic ring. Azetidine-3-carboxylic acid serves as a critical scaffold in medicinal chemistry due to its conformational rigidity and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name |

1-(2-fluorobenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c12-9-4-2-1-3-8(9)10(14)13-5-7(6-13)11(15)16/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIVMXWYIGFMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-fluorobenzoyl)azetidine-3-carboxylic acid typically involves the reaction of 2-fluorobenzoyl chloride with azetidine-3-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(2-Fluorobenzoyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorobenzoyl)azetidine-3-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, leading to its observed effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

- Fluorine position (2- vs. 4-) influences target selectivity. For example, PF-04418948 (4-fluorobenzoyl) targets EP2 receptors , whereas 2-fluorobenzoyl derivatives are hypothesized to engage S1P receptors based on structural parallels .

- Bulky substituents (e.g., naphthyloxymethyl in PF-04418948) enhance receptor antagonism but may reduce oral bioavailability .

Synthetic Accessibility: Strain-release reactions enable gram-scale synthesis of azetidine-3-carboxylic acid precursors . Reductive amination and alkylation are common for introducing benzyl or aminoethyl groups, with yields ranging from 48% to 70% .

Biological Potency :

Biological Activity

1-(2-Fluorobenzoyl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer research and receptor modulation. This article will explore its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

This compound, with the CAS number 866150-19-8, features a fluorobenzoyl group attached to an azetidine ring with a carboxylic acid functional group. The synthesis typically involves multi-step organic reactions that can include:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Fluorobenzoyl Group : This step may involve acylation reactions where a fluorobenzoyl chloride reacts with an amine or alcohol.

- Carboxylation : The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or appropriate carboxylic acid derivatives.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. It has been shown to modulate signaling pathways that are crucial for cellular proliferation and survival.

- STAT3 Inhibition : Studies have indicated that compounds similar to this compound can inhibit the STAT3 pathway, which is often constitutively active in various cancers. The inhibition of this pathway can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .

- Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), specifically affecting pathways involved in inflammation and metabolic regulation. For instance, it has been suggested that similar compounds can act as allosteric modulators at receptors like FFA2, influencing lipolysis and chemotaxis in adipocytes and neutrophils .

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the efficacy of azetidine derivatives, including this compound, against various cancer cell lines:

| Compound | Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | >10 | STAT3 inhibition |

| Similar Azetidine Derivative | MDA-MB-468 (Breast Cancer) | <5 | STAT3 inhibition |

Despite showing potent activity in vitro against STAT3 DNA-binding assays, the cellular activity was notably lower due to poor membrane permeability attributed to the carboxylic acid group .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the azetidine structure can significantly impact biological activity. For instance:

Q & A

Q. What are the optimal synthetic routes for 1-(2-fluorobenzoyl)azetidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves coupling azetidine-3-carboxylic acid with a fluorinated benzoyl derivative. Key steps include:

- Reductive amination : Using NaBH3CN as a reducing agent in MeOH/AcOH to form the azetidine-benzoyl linkage (52% yield) .

- Coupling reagents : HATU or DCC with triethylamine in THF for activating carboxylic acid intermediates (e.g., tert-butoxycarbonyl-protected derivatives) .

- Purification : Column chromatography or recrystallization to isolate the product.

Critical Parameters : pH control during reductive amination (AcOH) and solvent polarity (THF vs. MeOH) significantly impact yield .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, MeOD-d4) resolves peaks for the fluorobenzoyl moiety (δ 7.46–8.45 ppm) and azetidine protons (δ 3.0–4.0 ppm) .

- HPLC/MS : Reverse-phase HPLC with C18 columns (ACN/water gradient) coupled with ESI-MS confirms molecular weight (e.g., [M+H]+ = 238.08) .

- Elemental Analysis : Validates C, H, N, and F content against theoretical values (e.g., C₉H₈FNO₃ requires C 52.68%, H 3.93%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (e.g., 4050 mg/mL in water at pH 7.4) but poorly in lipids (Log Po/w = -0.86) .

- Stability : Degrades in acidic conditions (pH < 3) due to ester hydrolysis; stable in neutral/basic buffers (pH 6–8) for 24–48 hours .

Recommendation : Store lyophilized at -20°C and prepare fresh solutions for in vitro assays .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound in vitro and in vivo?

Methodological Answer:

- In Vitro :

- In Vivo :

Q. How can structural modifications improve receptor selectivity (e.g., S1P1 vs. S1P3)?

Methodological Answer:

- Substitution Analysis : Replace the 2-fluorobenzoyl group with bulkier substituents (e.g., 4-cyanobenzyl) to sterically hinder S1P3 binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with S1P1’s hydrophobic pocket vs. S1P3’s polar residues .

Case Study : 1-(3-Fluoro-4-methylbenzyl) analogs showed 10-fold higher S1P1 selectivity .

Q. How can computational tools predict physicochemical properties relevant to drug development?

Methodological Answer:

- Log P Calculations : Consensus models (iLOGP, XLOGP3) predict Log Po/w = -0.86, aligning with experimental solubility .

- TPSA : 86.7 Ų indicates moderate membrane permeability, consistent with low BBB penetration (Log Kp = -9.17 cm/s) .

- ADMET Prediction : SwissADME or QikProp to assess Lipinski’s rule compliance (MW < 500, H-bond donors ≤ 5) .

Q. How to resolve contradictions in reported solubility data across studies?

Methodological Answer:

Q. What in vivo models are suitable for studying its immunomodulatory effects?

Methodological Answer:

Q. How to design analogs to optimize metabolic stability without compromising activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.